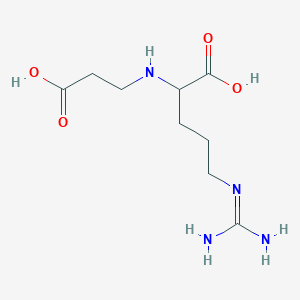
(+)-allo-Octopine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-allo-Octopine is a naturally occurring compound found in marine organisms, particularly in mollusks It is an amino acid derivative formed through the condensation of pyruvate and arginine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-allo-Octopine typically involves the enzymatic reaction between pyruvate and arginine. This reaction is catalyzed by the enzyme octopine dehydrogenase, which facilitates the formation of the compound under mild conditions. The reaction can be represented as follows:
[ \text{Pyruvate} + \text{Arginine} \xrightarrow{\text{Octopine Dehydrogenase}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving the cultivation of marine organisms or the use of genetically engineered microorganisms that express octopine dehydrogenase. These methods allow for the large-scale production of the compound under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
(+)-allo-Octopine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Aplicaciones Científicas De Investigación
(+)-allo-Octopine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Biology: The compound is studied for its role in the metabolism of marine organisms and its potential as a biomarker for environmental monitoring.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating immune responses and its antioxidant properties.
Industry: this compound is used in the development of biotechnological processes and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (+)-allo-Octopine involves its interaction with specific enzymes and receptors in biological systems. The compound exerts its effects by binding to these molecular targets, leading to changes in metabolic pathways and cellular functions. The exact pathways and targets involved are still under investigation, but it is known to play a role in energy metabolism and stress responses in marine organisms.
Comparación Con Compuestos Similares
Similar Compounds
Octopine: A closely related compound with similar structure and properties.
Nopaline: Another amino acid derivative with comparable metabolic functions.
Arginine: The precursor amino acid involved in the synthesis of (+)-allo-Octopine.
Uniqueness
This compound is unique due to its specific enzymatic synthesis and its distinct role in the metabolism of marine organisms. Its unique structure and properties make it a valuable compound for various scientific applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C9H18N4O4 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
2-(2-carboxyethylamino)-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C9H18N4O4/c10-9(11)13-4-1-2-6(8(16)17)12-5-3-7(14)15/h6,12H,1-5H2,(H,14,15)(H,16,17)(H4,10,11,13) |
Clave InChI |
OHWCFZJEIHZWMN-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C(=O)O)NCCC(=O)O)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


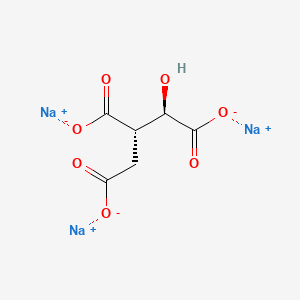

![(3R,4R,5S,6R)-5-{[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-YL]oxy}-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B12320395.png)
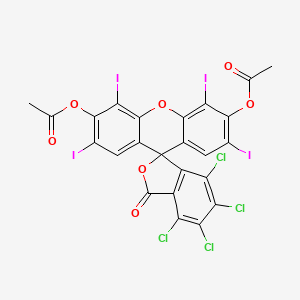
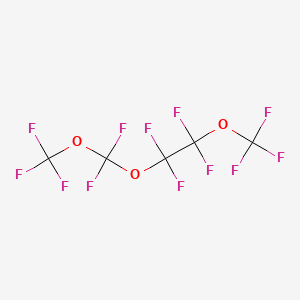

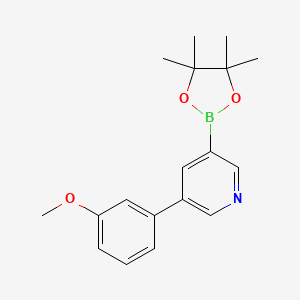
![4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride](/img/structure/B12320420.png)
![5-Pyrimidinecarboxamide, 2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-4-[[(4-methoxyphenyl)methyl]amino]-N-(2-pyrimidinylmethyl)-](/img/structure/B12320425.png)
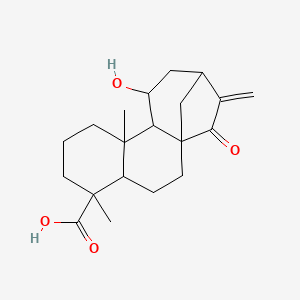
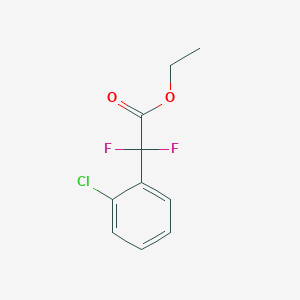
![20-Hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12320437.png)
![2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]-5-[(2-methylpropan-2-yl)oxy]phenyl]propanamide](/img/structure/B12320446.png)

